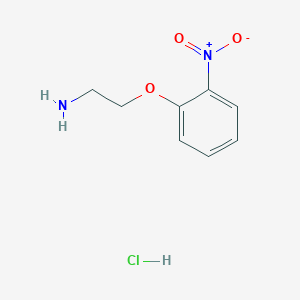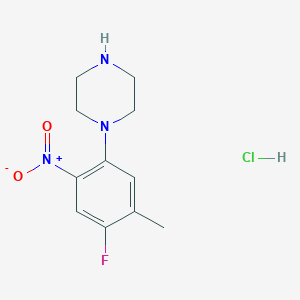
3-((6-oxo-1,6-dihidropiridazin-3-il)oxi)piperidin-1-carboxilato de terc-butilo
Descripción general
Descripción
Tert-butyl 3-[(6-oxo-1H-pyridazin-3-yl)oxy]piperidine-1-carboxylate, commonly referred to as TBPC, is an organic compound that has been studied extensively for its potential applications in scientific research. TBPC is a white solid that is soluble in water and can be synthesized from various starting materials. It has been used in a variety of research studies, ranging from drug development to biochemistry and physiology.
Aplicaciones Científicas De Investigación
Descubrimiento y Desarrollo de Medicamentos
Este compuesto se utiliza en la industria farmacéutica como bloque de construcción para la síntesis de varios candidatos a fármacos. Su estructura es susceptible a modificaciones que pueden conducir al descubrimiento de nuevos agentes terapéuticos. Por ejemplo, se puede utilizar para crear moduladores de GPR119, que son tratamientos potenciales para trastornos metabólicos como la diabetes y la obesidad .
Síntesis de Péptidos Biológicamente Activos
El grupo terc-butilo en este compuesto proporciona impedimento estérico, lo cual es beneficioso en la síntesis de péptidos biológicamente activos. Estos péptidos a menudo requieren configuraciones estructurales precisas para su actividad, y el uso de este compuesto puede ayudar a lograr la estereoquímica deseada .
Cálculos Químicos Cuánticos
El 3-((6-oxo-1,6-dihidropiridazin-3-il)oxi)piperidin-1-carboxilato de terc-butilo se ha utilizado en cálculos químicos cuánticos para generar imágenes de alta calidad de estructuras moleculares 3D, superficies moleculares y orbitales moleculares. Estos modelos computacionales son cruciales para predecir el comportamiento de las moléculas en diferentes entornos químicos .
Mecanismo De Acción
TBPC acts as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. It binds to the active site of the enzyme, blocking the binding of the substrate and preventing the enzyme from catalyzing the reaction. This inhibition can be used to study the effects of drugs on the enzyme and to develop new drugs.
Biochemical and Physiological Effects
TBPC has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, leading to an increase in the bioavailability of the drug. It has also been found to have anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of certain diseases. Additionally, TBPC has been found to have an effect on the regulation of gene expression, which can be used to study the effects of various compounds on gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of TBPC in laboratory experiments has a number of advantages and limitations. One advantage is that it is a relatively inexpensive compound and is easily synthesized. Additionally, it is soluble in water and can be used in a variety of biochemical and physiological studies. One limitation is that it is not very stable and can degrade over time. Additionally, it can be difficult to purify and recrystallize.
Direcciones Futuras
TBPC has a number of potential future applications. It could be used to develop new drugs or to study the effects of existing drugs on the metabolism of other compounds. Additionally, it could be used to study the effects of various compounds on gene expression and to develop new drugs with improved efficacy. Finally, it could be used to study the biochemical and physiological effects of various compounds, including their anti-inflammatory and anti-oxidant properties.
Propiedades
IUPAC Name |
tert-butyl 3-[(6-oxo-1H-pyridazin-3-yl)oxy]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c1-14(2,3)21-13(19)17-8-4-5-10(9-17)20-12-7-6-11(18)15-16-12/h6-7,10H,4-5,8-9H2,1-3H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQJLXRGKKILBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OC2=NNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[(4-Ethyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride](/img/structure/B1453052.png)
![4-Chloro-2-methoxy-N-[2-(4-methoxy-phenyl)-ethyl]-benzamide](/img/structure/B1453055.png)
![3-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1453056.png)
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-2-butanol](/img/structure/B1453057.png)


